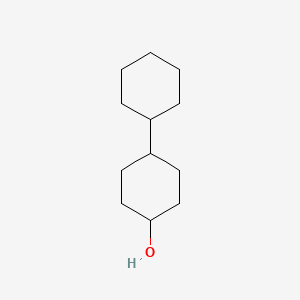

4-Cyclohexylcyclohexanol

説明

Overview and Significance in Chemical Research

4-Cyclohexylcyclohexanol, with the chemical formula C12H22O, is an organic compound characterized by a cyclohexane (B81311) ring substituted with a cyclohexyl group and a hydroxyl (-OH) group. nih.govchemeo.com This structure places it in the class of secondary alcohols. ontosight.ai The compound, also known by synonyms such as [1,1'-Bicyclohexyl]-4-ol, is a subject of interest in various fields of chemical research. nih.gov Its significance stems from its utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai Additionally, derivatives of this compound find applications in the production of polymers, dyes, pigments, and as flavor and fragrance compounds. ontosight.ai The presence of two cyclohexane rings and a hydroxyl group allows for a variety of chemical transformations and makes it a valuable model compound for studying the behavior of cyclohexanols and related structures. lookchem.com

Isomeric Forms: Cis- and Trans-4-Cyclohexylcyclohexanol

This compound exists as two principal stereoisomers: cis-4-Cyclohexylcyclohexanol and trans-4-Cyclohexylcyclohexanol. nih.gov This isomerism arises from the different spatial arrangements of the cyclohexyl and hydroxyl groups relative to the plane of the cyclohexane ring to which they are attached. ontosight.aivulcanchem.com

Structural Isomerism and Stereochemical Considerations

The terms 'cis' and 'trans' describe the relative orientation of the substituents on the cyclohexane ring. In the cis isomer, the cyclohexyl group and the hydroxyl group are situated on the same side of the ring. lookchem.comnih.gov Conversely, in the trans isomer, they are on opposite sides. ontosight.ailookchem.com This difference in spatial arrangement is a form of stereoisomerism, specifically diastereomerism, as the isomers are not mirror images of each other. uou.ac.in

The conformation of the cyclohexane rings, which typically adopt a chair conformation to minimize steric strain, further influences the spatial relationship between the substituents. The hydroxyl and cyclohexyl groups can occupy either axial or equatorial positions. The relative stability of the cis and trans isomers is determined by the energetic favorability of these different arrangements.

Distinct Properties and Research Implications of Cis/Trans Isomers

The cis and trans isomers of this compound exhibit distinct physical and chemical properties due to their different three-dimensional structures. iucr.orgacs.org These differences have significant implications for their use in research and synthesis.

For instance, the melting points of the two isomers are notably different. The cis isomer has a reported melting point of 92-93 °C, while the trans isomer melts at a higher temperature of 103-104 °C. acs.orglookchem.com This variation is attributed to the differences in how the molecules pack in the crystal lattice, which is a direct consequence of their shape. iucr.org

The isomers also show differences in their optical properties. iucr.org Research has shown that cis-4-Cyclohexylcyclohexanol is biaxial and positive in optical character, while the trans isomer is also biaxial but with an indeterminate optical character. iucr.org These distinct crystallographic properties influence their behavior in mixed systems. iucr.org

In terms of reactivity, the spatial orientation of the hydroxyl group can affect its accessibility and reactivity in chemical reactions. The synthesis of a specific isomer often requires carefully controlled reaction conditions. For example, the reduction of 4-cyclohexylcyclohexanone (B1606340) with sodium and alcohol yields the trans isomer, while other reduction methods might produce a mixture of both isomers. acs.org The ability to selectively synthesize one isomer over the other is crucial for applications where a specific stereochemistry is required, such as in the synthesis of liquid crystals or specific pharmaceutical intermediates. google.comcymitquimica.com

The distinct properties of the cis and trans isomers make them valuable in stereochemical studies, helping researchers to understand the influence of molecular geometry on physical properties and chemical reactivity. lookchem.comacs.org

Interactive Data Table: Properties of this compound Isomers

| Property | Cis-4-Cyclohexylcyclohexanol | Trans-4-Cyclohexylcyclohexanol |

| CAS Number | 7335-11-7 lookchem.com | 7335-42-4 lookchem.com |

| Molecular Formula | C₁₂H₂₂O lookchem.com | C₁₂H₂₂O lookchem.com |

| Molecular Weight | 182.30 g/mol nih.gov | 182.31 g/mol lookchem.com |

| Melting Point | 92-93 °C lookchem.com | 103-104 °C acs.org |

| Boiling Point | 283.9±8.0 °C (Predicted) lookchem.com | Not available |

| Density | 0.993±0.06 g/cm³ (Predicted) lookchem.com | Not available |

Structure

3D Structure

特性

IUPAC Name |

4-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMHDZOVNDWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040722 | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-14-9, 7335-11-7, 7335-42-4 | |

| Record name | [Bicyclohexyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8AJ0CGGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895YPF8KUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Cyclohexylcyclohexanol and Its Derivatives

Advanced Synthetic Routes

The advanced synthetic routes for 4-cyclohexylcyclohexanol are characterized by their efficiency and the use of specialized catalysts and reaction conditions to achieve high yields and desired stereoselectivity.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a prominent method for the synthesis of this compound, primarily involving the hydrogenation of substituted phenols. The choice of catalyst and reaction conditions plays a crucial role in the yield and the stereoisomeric ratio (cis/trans) of the product.

One of the key precursors for this method is 4-phenylphenol (B51918). The hydrogenation of 4-phenylphenol over a palladium on carbon (Pd/C) catalyst can selectively reduce the phenyl ring that is not substituted with the hydroxyl group, leading to the formation of 4-cyclohexylphenol (B75765). Subsequent hydrogenation of the remaining aromatic ring yields this compound. The selectivity of the initial hydrogenation to 4-cyclohexylphenol can be as high as 92.3% when the reaction is carried out in a THF solvent at 413K under 3.5 MPa of hydrogen researchgate.net. Further hydrogenation of 4-cyclohexylphenol produces this compound.

The choice of catalyst can significantly influence the stereochemical outcome. For instance, a palladium-based catalyst is reported to favor the formation of trans-cyclohexanols from phenol (B47542) derivatives nih.gov. In contrast, rhodium-based catalysts tend to produce the cis-isomers nih.gov. Non-noble metal catalysts, such as nickel-cobalt (B8461503) nanoparticles encapsulated in N-doped carbon (Co-Ni@NC), have also been shown to be effective for the complete hydrogenation of phenol to cyclohexanol (B46403), suggesting their potential applicability in the synthesis of this compound from 4-phenylphenol daneshyari.com. Another efficient catalyst system for the hydrogenation of phenol to cyclohexanol is Nickel supported on Carbon Nanotubes (Ni/CNT), which can achieve high conversion and yield in the absence of external hydrogen by using isopropanol (B130326) as a hydrogen-donor solvent mdpi.com.

The table below summarizes representative catalyst systems and conditions for the hydrogenation of phenol derivatives.

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (MPa) | Solvent | Key Findings | Reference |

| 10 wt.% Pd/C | p-Phenylphenol | p-Cyclohexylphenol | 140 | 3.5 | THF | 92.3% selectivity to p-cyclohexylphenol at 100% conversion. | researchgate.net |

| 5 wt.% Pd/Al₂O₃ | Phenol derivatives | trans-Cyclohexanols | - | 5 | n-Heptane | High trans-selectivity. | nih.gov |

| Rhodium-based | Phenol derivatives | cis-Cyclohexanols | - | - | - | High cis-selectivity. | nih.gov |

| 20% Ni/CNT | Phenol | Cyclohexanol | 220 | - | Isopropanol | 95% yield without external H₂. | mdpi.com |

| Co-Ni@NC | Phenol | Cyclohexanol | - | - | - | >99.9% selectivity to cyclohexanol. | daneshyari.com |

Reduction Reactions

The reduction of 4-cyclohexylcyclohexanone (B1606340) is a direct and widely used method for the synthesis of this compound. The stereoselectivity of this reaction is highly dependent on the choice of reducing agent and the reaction conditions. The steric hindrance and electronic effects of the substituent on the cyclohexanone (B45756) ring, as well as the conformation of the transition state, are critical factors in determining the final stereoisomeric ratio of the alcohol product pku.edu.cn.

Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction of substituted cyclohexanones is a well-studied area of organic chemistry, with the axial or equatorial attack of the hydride on the carbonyl group leading to the formation of the corresponding equatorial or axial alcohol, respectively.

Multistep Organic Synthesis Strategies

Complex derivatives of this compound can be prepared through multi-step synthetic sequences. A notable example is the synthesis of cis-trans mixed 4-(4'-alkylcyclohexyl)cyclohexanol, which starts from biphenyl (B1667301) google.com. This multi-step process involves:

Friedel-Crafts Acylation: Biphenyl undergoes a Friedel-Crafts acylation reaction to introduce an acyl group.

Friedel-Crafts Alkylation: This is followed by a Friedel-Crafts alkylation reaction.

Reduction Reaction: A reduction step is then carried out.

Oxidation Reaction: An oxidation reaction follows the reduction.

Catalytic Hydrogenation: The final step is a catalytic hydrogenation to yield the desired 4-(4'-alkylcyclohexyl)cyclohexanol google.com.

Precursor Compounds and Starting Materials in Synthesis

The selection of appropriate precursor compounds is fundamental to the successful synthesis of this compound and its derivatives. These starting materials are chosen based on their chemical reactivity and commercial availability.

Cyclohexanones and Methylcyclohexanols as Precursors

As previously mentioned, 4-cyclohexylcyclohexanone is the most direct precursor to this compound via reduction. The synthesis of substituted cyclohexanones can be achieved through various methods, including cascade Michael-aldol reactions beilstein-journals.org.

While methylcyclohexanols are common starting materials in organic synthesis, their direct use as precursors for this compound is not a widely documented primary synthetic route. Typically, methylcyclohexanols are utilized in reactions such as acid-catalyzed dehydration to form methylcyclohexene bartleby.comma.eduyoutube.comscribd.comscribd.com. This suggests that methylcyclohexanols are more commonly employed in the synthesis of other classes of compounds rather than being built up to form the this compound structure.

Derivatives of 4-Hydroxycyclohex-2-enone in Chiral Synthesis

Chiral derivatives of 4-hydroxycyclohex-2-enone are valuable building blocks in asymmetric synthesis, providing access to a wide range of enantiomerically pure compounds researchgate.netnih.gov. These synthons can be prepared through various methods, including enzymatic resolutions researchgate.net. While a direct and specific application of 4-hydroxycyclohex-2-enone derivatives for the chiral synthesis of this compound is not extensively reported in the reviewed literature, their versatility as chiral precursors is well-established. They can be utilized in synthetic sequences that could potentially lead to chiral analogues of this compound through a series of stereocontrolled reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally responsible chemical processes. This involves designing reactions that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of focus include the development of environmentally benign synthetic routes and the utilization of sustainable reagents and catalysts.

Development of Environmentally Benign Synthetic Processes

The development of environmentally benign synthetic processes for this compound primarily focuses on replacing traditional, more hazardous methods with greener alternatives. A significant advancement in this area is the catalytic hydrogenation of corresponding phenolic precursors. This method is considered more environmentally friendly compared to older synthetic routes that might involve harsh reagents and produce significant waste.

One approach involves a multi-step synthesis starting from biphenyl, which undergoes Friedel-Crafts acylation and alkylation, followed by reduction, oxidation, and finally, catalytic hydrogenation to yield 4-(4'-alkylcyclohexyl) cyclohexanol. This process is described as having mild reaction conditions and being environmentally friendly, making it suitable for industrial production google.com.

Another key aspect of developing green synthetic processes is the principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product jk-sci.comnih.govjocpr.com. Addition and rearrangement reactions are considered highly atom-economical as they incorporate all atoms from the reactants into the product nih.gov. In the context of this compound synthesis, catalytic hydrogenation of the aromatic ring of a phenol precursor is an addition reaction and thus exhibits high atom economy.

Solvent-free synthesis is another strategy to make chemical processes greener. Ball milling, a mechanochemical technique, allows for reactions to occur in the absence of solvents, reducing waste and the use of potentially hazardous substances rsc.org. While not explicitly documented for this compound in the provided results, this approach is a promising avenue for the sustainable synthesis of various molecules.

Biocatalysis represents a frontier in environmentally benign synthesis. The use of enzymes, such as alcohol dehydrogenases, can lead to highly selective and efficient transformations under mild conditions mdpi.commdpi.com. For instance, the biocatalytic reduction of 4-alkylcyclohexanones to the corresponding cis-alcohols has been demonstrated, showcasing the potential of enzymes in producing specific stereoisomers of cyclohexanol derivatives mdpi.com. A dual-enzyme system combining a mutant alcohol dehydrogenase and a glucose dehydrogenase has been effectively used for the synthesis of cis-4-propylcyclohexanol, achieving high conversion rates mdpi.com.

Utilization of Sustainable Reagents and Catalysts

The selection of reagents and catalysts is a cornerstone of green chemistry. Sustainable options are typically reusable, non-toxic, and can function under mild reaction conditions.

Heterogeneous Catalysts:

A variety of heterogeneous catalysts are employed in the synthesis of this compound derivatives, primarily in the hydrogenation step. These catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, which aligns with green chemistry principles. Commonly used catalysts include:

Raney Nickel

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Rhodium on carbon (Rh/C)

Ruthenium on alumina (B75360) (Ru/Al2O3)

Rhodium on silica (B1680970) (Rh/SiO2) google.com

The choice of catalyst can influence the reaction conditions, such as temperature and pressure, as well as the final product yield and selectivity. For example, the hydrogenation of 4-(4'-propylbenzene)phenol to 4-(4'-propylcyclohexyl)cyclohexanol has been successfully achieved using Raney Nickel, Palladium/carbon, and Rhodium/silicon dioxide under varying conditions google.com. The addition of promoters like potassium (K) and tin (Sn) to Pd/C catalysts can further improve the conversion of 4-(4-alkylcyclohexyl)phenol and the selectivity towards the corresponding cyclohexanone, which is a precursor to the cyclohexanol researchgate.net.

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| Raney Nickel | 4-(4'-propylbenzene)phenol | 150 | 10 | 79.8 |

| Palladium/carbon | 4-(4'-pentylbenzene)phenol | 50 | 2 | 80.4 |

| Rhodium/silicon dioxide | 4-(4'-propylbenzene)phenol | 80 | 5 | 82.5 |

Biocatalysts:

Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them an excellent choice for green synthesis. In the context of cyclohexanol derivatives, alcohol dehydrogenases (ADHs) have been investigated for the stereoselective reduction of 4-alkylcyclohexanones mdpi.com. The use of a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase for cofactor regeneration, has enabled the efficient synthesis of cis-4-propylcyclohexanol with a high conversion rate at a substrate concentration of 125 g/L mdpi.com.

| Enzyme System | Substrate | Substrate Concentration (g/L) | Conversion Rate (%) |

|---|---|---|---|

| Mutant LK-TADH and GDH | 4-propylcyclohexanone | 50 | 100 |

| Mutant LK-TADH and GDH | 4-propylcyclohexanone | 100 | 100 |

| Mutant LK-TADH and GDH | 4-propylcyclohexanone | 125 | 100 |

| Mutant LK-TADH and GDH | 4-propylcyclohexanone | 150 | 92.03 |

| Mutant LK-TADH and GDH | 4-propylcyclohexanone | 175 | 85.8 |

| Mutant LK-TADH and GDH | 4-propylcyclohexanone | 200 | 78.33 |

The development and application of these sustainable catalysts and processes are pivotal in advancing the green synthesis of this compound and its related compounds, contributing to a more sustainable chemical industry.

Reaction Mechanisms and Chemical Transformations of 4 Cyclohexylcyclohexanol

Dehydration Reactions of 4-Cyclohexylcyclohexanol

Dehydration of this compound involves the elimination of a water molecule to form an alkene, specifically Bicyclohexyl-3-ene. This reaction is typically catalyzed by strong acids and proceeds through elimination mechanisms.

The acid-catalyzed dehydration of a secondary alcohol like this compound can proceed via either a unimolecular (E1) or bimolecular (E2) elimination pathway. The predominant mechanism is influenced by reaction conditions. The E1 mechanism is generally favored when using strong, non-nucleophilic acids like sulfuric or phosphoric acid at high temperatures. chemistry-online.comathabascau.ca The E2 mechanism, which is a single-step process, is less common for alcohol dehydration but can be promoted under specific conditions, such as with reagents like phosphorus oxychloride (POCl₃) in pyridine. athabascau.ca

The key distinctions between these two pathways lie in their kinetics and intermediates. The E1 reaction is a two-step process with a rate dependent only on the concentration of the substrate, while the E2 reaction is a concerted, single-step process where the rate depends on both the substrate and the base. chemistrysteps.comlibretexts.org

The E1 mechanism is characterized by the formation of a carbocation intermediate. chemistry-online.comlibretexts.org The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). umass.eduedubirdie.com This is followed by the departure of a water molecule, which is the rate-limiting step, resulting in the formation of a secondary carbocation on the cyclohexane (B81311) ring. chemistry-online.comumass.edu

Mechanism Steps for E1 Dehydration:

Protonation: The hydroxyl group is protonated by the acid catalyst (e.g., H₃PO₄).

Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a secondary carbocation. edubirdie.com

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from an adjacent carbon atom, leading to the formation of a double bond. umass.edu

Since the reaction proceeds through a carbocation, there is a possibility of rearrangement to a more stable carbocation. However, in the case of this compound, the initial secondary carbocation is not adjacent to a more substituted carbon, so significant rearrangement is not expected.

Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted (and therefore more stable) alkene. libretexts.org This rule is applied when there are multiple, non-equivalent beta-hydrogens that can be removed, leading to different regioisomeric alkene products.

In the dehydration of this compound, the carbocation is formed at carbon-1 of the hydroxyl-bearing ring. The adjacent (beta) carbons are at positions 2 and 6. Due to the symmetry of the molecule relative to these positions, removal of a proton from either carbon-2 or carbon-6 results in the formation of the same product: Bicyclohexyl-3-ene. Therefore, Zaitsev's rule is not a determining factor in the regioselectivity of this specific reaction, as only one alkene product is possible.

The stereochemistry of the starting alcohol (cis- or trans-4-Cyclohexylcyclohexanol) has different implications depending on the reaction mechanism.

E1 Mechanism: Because the E1 reaction proceeds through a planar carbocation intermediate, the stereochemical information from the starting material is lost. Both cis- and trans-4-Cyclohexylcyclohexanol will form the same carbocation intermediate and, consequently, the same alkene product. chemistrysteps.com

E2 Mechanism: The E2 reaction is stereospecific and requires a specific anti-periplanar arrangement between the departing hydrogen and the leaving group. masterorganicchemistry.com This means the hydrogen and the -OH₂⁺ group must be on opposite sides of the C-C bond and in the same plane. This requirement would lead to different reaction possibilities for the cis and trans isomers if the reaction were to proceed via an E2 pathway.

Several factors can be manipulated to optimize the yield of the alkene product and favor the elimination pathway over a competing substitution (Sₙ1) reaction.

| Factor | Influence on Reaction | Details |

| Temperature | Higher temperatures favor elimination over substitution. | Dehydration reactions are typically conducted at elevated temperatures to promote the formation of the alkene. chemistry-online.com |

| Acid Catalyst | The choice of acid affects reaction efficiency and side products. | Strong, non-nucleophilic acids like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are used. Phosphoric acid is often preferred as it is less oxidizing and leads to fewer side products than sulfuric acid. chemistry-online.comathabascau.ca |

| Product Removal | Removing the alkene as it forms increases the overall yield. | According to Le Châtelier's principle, removing a product from the reaction mixture drives the equilibrium toward the products. Since the alkene product, Bicyclohexyl-3-ene, has a lower boiling point than the starting alcohol, it can be continuously removed by distillation during the reaction, significantly improving the yield. athabascau.calibretexts.org |

Acid-Catalyzed Elimination Mechanisms (E1 and E2)

Oxidation Reactions

As a secondary alcohol, this compound can be oxidized to form a ketone. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. The product of this oxidation is 4-Cyclohexylcyclohexanone (B1606340) . Further oxidation is not possible without breaking the carbon-carbon bonds of the ring, which would require much harsher conditions. byjus.com

A variety of oxidizing agents can be employed for this transformation, ranging from strong, chromium-based reagents to milder alternatives. The choice of reagent can depend on the desired reaction scale, conditions, and tolerance for hazardous materials.

| Oxidizing Agent | Description | Product |

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones Reagent). libretexts.orglibretexts.orgchemistrysteps.com | 4-Cyclohexylcyclohexanone |

| Potassium Permanganate (KMnO₄) | A very strong oxidizing agent that effectively converts secondary alcohols to ketones. chemistrysteps.comchemistryviews.org | 4-Cyclohexylcyclohexanone |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that is effective for oxidizing secondary alcohols to ketones without the presence of strong acid. libretexts.orgchemistrysteps.com | 4-Cyclohexylcyclohexanone |

| Sodium Hypochlorite (NaClO) | Household bleach, often used with a catalyst, provides a less hazardous "green" alternative for oxidizing secondary alcohols. chemistrysteps.com | 4-Cyclohexylcyclohexanone |

The general mechanism for many of these oxidations involves the formation of an intermediate ester (e.g., a chromate ester), followed by an E2-like elimination of the alpha-hydrogen by a base (often water) to form the carbon-oxygen double bond of the ketone. chemistrysteps.com

Derivatization Reactions

The hydroxyl group of this compound serves as a key functional group for a variety of derivatization reactions, allowing for the synthesis of esters, ethers, and halogenated derivatives. These transformations are fundamental in modifying the chemical and physical properties of the parent alcohol.

Esterification

Esterification of this compound can be achieved through several established methods, most commonly by reaction with a carboxylic acid or its derivatives, such as an acid anhydride (B1165640) or an acyl chloride.

When reacting with a carboxylic acid, an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to facilitate the reaction, which is known as the Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

A more efficient method for esterification involves the use of acid anhydrides, such as acetic anhydride, often in the presence of a base like pyridine. study.com The reaction of cyclohexanol (B46403) with acetic anhydride in the presence of pyridine proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the anhydride. The pyridine acts as a catalyst and also neutralizes the carboxylic acid byproduct. study.com

Table 1: Analogous Esterification Reactions of Cyclohexanols Data presented is for analogous cyclohexanol derivatives due to the limited availability of specific data for this compound.

| Reactant | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Cyclohexanol | Acetic Anhydride | Pyridine | Cyclohexyl acetate |

Etherification

The synthesis of ethers from this compound can be effectively carried out using the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org

A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, forming the sodium alkoxide. organicchemistrytutor.com The subsequent reaction with a primary alkyl halide, such as methyl iodide, yields the corresponding ether. utahtech.edu The choice of a primary alkyl halide is crucial to favor the Sₙ2 pathway and minimize competing elimination reactions. wikipedia.org

Table 2: Analogous Etherification Reactions of Cyclohexanols Data presented is for analogous cyclohexanol derivatives due to the limited availability of specific data for this compound.

| Reactant | Base | Alkyl Halide | Product |

|---|---|---|---|

| 4-Ethylphenol | Sodium Hydroxide | Methyl Iodide | 4-Ethylanisole |

The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding 4-cyclohexylcyclohexyl halide. The choice of reagent depends on the desired halogen.

Chlorination

For the synthesis of 4-cyclohexylcyclohexyl chloride, thionyl chloride (SOCl₂) is a commonly employed reagent. gauthmath.comdoubtnut.com The reaction of an alcohol with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. libretexts.org The chloride ion, generated in situ, then displaces the leaving group via an Sₙ2 mechanism, leading to the formation of the alkyl chloride with inversion of stereochemistry. libretexts.orgchemistrysteps.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. libretexts.orgmasterorganicchemistry.com

Bromination

Phosphorus tribromide (PBr₃) is a standard reagent for the conversion of primary and secondary alcohols to alkyl bromides. byjus.comwikipedia.org The reaction proceeds through the formation of a dibromophosphite intermediate, which makes the hydroxyl group a good leaving group. libretexts.org The bromide ion then acts as a nucleophile in an Sₙ2 reaction, resulting in the formation of the alkyl bromide with inversion of configuration. chemistrysteps.combyjus.comyoutube.com

Table 3: Analogous Halogenation Reactions of Cyclohexanols Data presented is for analogous cyclohexanol derivatives due to the limited availability of specific data for this compound.

| Reactant | Reagent | Product | Mechanism |

|---|---|---|---|

| Cyclohexanol | Thionyl Chloride (SOCl₂) | Cyclohexyl chloride | Sₙ2 |

| Cyclohexanol | Phosphorus Tribromide (PBr₃) | Cyclohexyl bromide | Sₙ2 |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint is generated.

High-resolution mass spectrometry (HRMS) affords the precise measurement of a molecule's mass, enabling the determination of its elemental composition with high confidence. The exact monoisotopic mass of 4-Cyclohexylcyclohexanol, calculated from the sum of the masses of its most abundant isotopes (¹²C, ¹H, ¹⁶O), has been determined to be 182.167065321 Da. nih.gov This high-precision value is instrumental in distinguishing this compound from other isobaric compounds, which may have the same nominal mass but different elemental formulas.

Table 1: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₂O |

| Monoisotopic Mass | 182.167065321 Da |

This interactive data table provides the fundamental exact mass information for this compound.

In mass spectrometry, the fragmentation pattern of a molecule provides valuable clues about its structure. When this compound is subjected to ionization, typically through gas chromatography-mass spectrometry (GC-MS), it undergoes characteristic fragmentation. The resulting mass spectrum displays a series of peaks, with the most prominent ones corresponding to stable fragment ions.

Analysis of the GC-MS data for this compound reveals a distinct pattern of fragmentation. The major observed peaks are summarized in the table below.

Table 2: Key Fragmentation Peaks of this compound from GC-MS Analysis

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 82 | Top Peak |

| 81 | 2nd Highest |

| 164 | 3rd Highest |

This interactive table highlights the most significant fragments observed in the mass spectrum of this compound.

The fragmentation of cyclic alcohols like this compound often involves initial cleavage of the bond alpha to the hydroxyl group, followed by ring-opening and subsequent fragmentation of the cyclohexane (B81311) rings. The loss of a water molecule (H₂O, 18 Da) is also a common fragmentation pathway for alcohols. The peak at m/z 164 can be attributed to the loss of a water molecule from the molecular ion [M-18]⁺. The prominent peaks at m/z 81 and 82 likely arise from the cleavage of the bond between the two cyclohexane rings and subsequent rearrangements.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystallographic symmetry, offering an unambiguous structural elucidation in the solid state.

Despite the utility of this technique, a comprehensive search of the current scientific literature and structural databases, including the Cambridge Structural Database (CSD), reveals that no crystal structure data for this compound has been reported. Consequently, detailed information regarding its solid-state conformation, packing, and intermolecular interactions, which would be provided by XRD analysis, is not available at this time.

Advanced Spectroscopic Techniques for Comprehensive Analysis

To gain a more complete understanding of the structural and electronic properties of this compound, other advanced spectroscopic methods are employed. These techniques probe different aspects of the molecule's behavior, complementing the information obtained from mass spectrometry.

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. While a Raman spectrum for this compound has been noted in spectral databases, specific, detailed experimental data, including the precise wavenumbers and intensities of the Raman shifts, are not extensively detailed in the available literature. nih.gov Such data would be invaluable for a complete vibrational analysis of the molecule, allowing for the assignment of specific vibrational modes to the stretching and bending of the C-C, C-H, and C-O bonds within its structure.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is primarily used to study molecules containing chromophores, which are functional groups that absorb light in the UV-Vis range.

For saturated cycloalkanes and alcohols like this compound, which lack conjugated π-systems or other chromophoric groups, significant absorption in the standard UV-Vis region (200-800 nm) is not expected. The electronic transitions for such molecules typically occur in the far-ultraviolet region (<200 nm). A review of the available literature indicates that no specific UV-Vis absorption spectra for this compound have been reported.

Fluorescence Spectroscopy

A comprehensive search of scientific literature and spectral databases did not yield specific research findings on the fluorescence spectroscopy of this compound. While databases provide information on other spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound, detailed studies regarding its intrinsic fluorescence properties, including excitation and emission spectra, quantum yields, and fluorescence lifetimes, are not publicly available.

Fluorescence spectroscopy is a technique that investigates the electronic excited states of molecules. It is based on the principle that a molecule can absorb light of a specific wavelength, promoting an electron to a higher energy level. The subsequent return of the electron to its ground state can result in the emission of light, known as fluorescence. The characteristics of this emitted light are highly dependent on the molecule's chemical structure and its environment.

For a compound like this compound, which consists of saturated aliphatic rings, significant intrinsic fluorescence in the conventional ultraviolet-visible region is not expected. Typically, molecules that exhibit strong fluorescence possess conjugated π-systems or aromatic moieties, which are absent in this compound. The cyclohexane and cyclohexanol (B46403) rings lack the necessary electronic structure to produce significant fluorescence emission upon excitation with UV-Vis light.

Further research would be required to definitively characterize the fluorescence properties, if any, of this compound. Such studies would involve attempting to measure its fluorescence spectrum using a spectrofluorometer, which could confirm the expected lack of significant emission or reveal weak, previously unobserved fluorescence.

Computational Chemistry and Theoretical Studies of 4 Cyclohexylcyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of 4-cyclohexylcyclohexanol.

A theoretical analysis of this compound would involve the calculation of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For a saturated alcohol like this compound, a relatively large HOMO-LUMO gap is expected, consistent with its general stability.

The electron density distribution, another key output of these calculations, would likely show the highest concentration of electron density around the oxygen atom of the hydroxyl group due to its high electronegativity. This localization of electron density is critical in determining the molecule's sites of reactivity, particularly for electrophilic attack or hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ +2.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 9.0 eV | Indicates high kinetic stability and low reactivity. |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

This compound can exist as two primary stereoisomers: cis and trans. Within each of these, further conformational isomers arise from the chair-flipping of the two cyclohexane (B81311) rings. Computational energy minimization is essential to identify the most stable conformers and to quantify the energy differences between them.

For both cis and trans isomers, the most stable conformations will be those that minimize steric strain, primarily 1,3-diaxial interactions. In substituted cyclohexanes, bulky substituents preferentially occupy equatorial positions to avoid these destabilizing interactions.

trans-4-Cyclohexylcyclohexanol : The most stable conformer is predicted to be the one where both the cyclohexyl group and the hydroxyl group are in equatorial positions on their respective rings (diequatorial).

cis-4-Cyclohexylcyclohexanol : The situation is more complex. One substituent must be axial while the other is equatorial. Given that the cyclohexyl group is significantly bulkier than the hydroxyl group, the most stable conformer will have the cyclohexyl group in an equatorial position and the hydroxyl group in an axial position.

Computational calculations would quantify the energy penalty associated with less stable conformers, such as those with axial cyclohexyl groups.

Table 2: Predicted Relative Energies of this compound Conformers (Illustrative)

| Isomer | Conformation (Cyclohexyl, OH) | Predicted Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| trans | Equatorial, Equatorial | 0.0 | Most Stable |

| trans | Axial, Axial | > 5.0 | Least Stable |

| cis | Equatorial, Axial | ~ 0.5 - 1.0 | Less stable than trans-diequatorial |

Note: These values are illustrative and would require specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states.

For reactions involving this compound, such as its oxidation to 4-cyclohexylcyclohexanone (B1606340) or dehydration to cyclohexylcyclohexene, computational methods can map out the entire reaction coordinate. By locating the transition state structure—the highest energy point along the reaction pathway—the activation energy for the reaction can be calculated. This provides a theoretical prediction of the reaction rate. For example, in an oxidation reaction, the calculations would model the approach of the oxidizing agent and the breaking of the C-H and O-H bonds of the alcohol.

In reactions where multiple products are possible, computational modeling can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product. For instance, in an elimination reaction, calculations could determine whether the reaction proceeds via an E1 or E2 mechanism and predict the stereochemical outcome based on the most stable transition state.

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on single molecules in a vacuum, molecular dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent. By simulating the movements of the molecule and surrounding solvent molecules over time, MD can provide insights into:

Solvation Effects : How the solvent influences the conformational preferences of this compound. For example, in a polar solvent, conformations with a more exposed hydroxyl group might be favored due to hydrogen bonding.

Intermolecular Interactions : The nature and strength of hydrogen bonding between this compound molecules and with solvent molecules.

Dynamical Behavior : The rates of conformational changes, such as chair-flipping, in a solution environment.

Conformational Dynamics in Solution and Different Phases

The conformational landscape of this compound is primarily dictated by the chair conformations of its two cyclohexane rings and the orientation of the hydroxyl and cyclohexyl substituents. Due to the C1-C4 substitution pattern on the alcohol-bearing ring, both the hydroxyl (-OH) and the cyclohexyl groups can occupy either an axial (ax) or an equatorial (eq) position. This leads to four principal chair conformers for the substituted ring: diequatorial (eq,eq), diaxial (ax,ax), and two axial-equatorial (ax,eq and eq,ax) forms. The second cyclohexyl ring also possesses its own chair conformation.

For monosubstituted cyclohexanes, it is well-established that substituents preferentially occupy the equatorial position to minimize steric strain. In this compound, the diequatorial conformer, where both the hydroxyl and the cyclohexyl groups are in equatorial positions, is predicted to be the most stable. This arrangement minimizes 1,3-diaxial interactions, which are significant destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

The relative energies of the different conformers can be estimated and are typically presented in kilojoules per mole (kJ/mol) relative to the most stable conformer.

| Conformer | Hydroxyl Group Orientation | Cyclohexyl Group Orientation | Predicted Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| trans (eq,eq) | Equatorial | Equatorial | 0.0 | >99 |

| cis (eq,ax) | Equatorial | Axial | ~8-10 | <1 |

| cis (ax,eq) | Axial | Equatorial | ~2-3 | ~1 |

| trans (ax,ax) | Axial | Axial | ~10-13 | <1 |

Note: The values presented are estimations based on the principles of conformational analysis of substituted cyclohexanes and are not from direct computational studies of this compound.

The dynamics of these conformers are also influenced by the surrounding medium. In the gas phase, the intrinsic relative stabilities of the conformers govern their populations. In solution, the solvent can play a significant role. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics in different solvent environments. In non-polar solvents, the conformational preferences are expected to be similar to the gas phase. However, in polar or hydrogen-bonding solvents, the solvent molecules can interact with the hydroxyl group, potentially altering the conformational equilibrium. For instance, a solvent that can effectively solvate the hydroxyl group might slightly increase the population of conformers where the hydroxyl group is more exposed.

Intermolecular Interactions and Hydrogen Bonding

The hydroxyl group in this compound is a key functional group that dictates its intermolecular interactions, primarily through hydrogen bonding. A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen) and is attracted to another electronegative atom in a nearby molecule.

In the condensed phases (liquid and solid), this compound molecules can form extensive networks of intermolecular hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor (donating the hydrogen atom) and a hydrogen bond acceptor (with the lone pairs on the oxygen atom accepting a hydrogen atom). This leads to the formation of various hydrogen-bonded aggregates, such as dimers, trimers, and larger clusters.

Computational methods, particularly DFT, can be used to model these hydrogen-bonded complexes and analyze their properties. Parameters such as the hydrogen bond length (the distance between the donor hydrogen and the acceptor oxygen) and the hydrogen bond angle are critical in determining the strength of the interaction.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| O-H···O Distance | The distance between the hydrogen atom of the donor and the oxygen atom of the acceptor. | 1.7 - 2.0 Å |

| O-H···O Angle | The angle formed by the donor oxygen, the hydrogen, and the acceptor oxygen. | 160 - 180° |

| Hydrogen Bond Energy | The energy of stabilization gained from the formation of the hydrogen bond. | -15 to -25 kJ/mol |

Note: These are general values for alcohol hydrogen bonds and are illustrative for the interactions expected in this compound.

Applications and Functionalization of 4 Cyclohexylcyclohexanol and Its Derivatives in Advanced Materials and Specialty Chemicals

Role as Intermediates in Complex Molecule Synthesis

4-Cyclohexylcyclohexanol and its derivatives are valuable intermediates in the synthesis of a variety of complex molecules. Their rigid bicyclohexyl (B1666981) core provides a unique structural motif that is leveraged in the creation of high-value compounds across several industries.

While direct application of this compound in final drug products is not extensively documented, its structural framework is of significant interest in medicinal chemistry. The synthesis of cyclohexylphenol (CHP), a related compound, highlights its role as a precursor to molecules used in the preparation of biocides. researchgate.net The lipophilic nature of the dicyclohexyl skeleton can be advantageous for modulating the pharmacokinetic properties of biologically active molecules, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. The rigid structure can also serve as a scaffold to orient functional groups in a specific spatial arrangement, which is crucial for binding to biological targets like enzymes and receptors.

The primary application of this compound as an intermediate is in the synthesis of specialty chemicals, particularly liquid crystal materials. google.com Derivatives of this compound, such as 4-(4'-alkylcyclohexyl)cyclohexanols, are key components in liquid crystal displays (LCDs) due to their advantageous properties, including high stability, high phase transition temperatures, and low viscosity. google.com These compounds are precursors for other important liquid crystal intermediates like bicyclohexyl ethers and bicyclohexyl esters. google.com The synthesis of these materials often involves multi-step processes where the this compound core is functionalized to achieve the desired mesomorphic properties. google.com

| Derivative | Application Area | Key Properties |

| 4-(4'-Alkylcyclohexyl)cyclohexanols | Liquid Crystal Displays (LCDs) | High stability, high phase transition temperature, low viscosity |

| Bicyclohexyl Ethers | Liquid Crystal Displays (LCDs) | Component of liquid crystal mixtures |

| Bicyclohexyl Esters | Liquid Crystal Displays (LCDs) | Component of liquid crystal mixtures |

| Cyclohexylphenols | Dyes, Resins, Biocides | Chemical intermediate |

Applications in Polymer Science

The unique chemical structure of this compound also lends itself to applications in polymer science, both as a building block for new polymers and as an additive to modify the properties of existing ones.

Derivatives of this compound can be functionalized with polymerizable groups, such as acrylates or methacrylates, to serve as monomers. The bulky and rigid dicyclohexyl structure of these monomers can impart specific properties to the resulting polymers, including increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength. While specific examples of polymerization using this compound itself are not prevalent, the polymerization of related cyclic monomers like vinylcyclohexane is an area of active research. researchgate.net These studies provide a basis for understanding how the incorporation of cyclohexyl moieties can influence polymer properties.

Plasticizers are additives that increase the flexibility and durability of a material. nih.govjetir.org Cyclohexanol-capped compounds are being explored for their potential use as plasticizers in polymers like polyvinyl chloride (PVC). google.com These compounds can improve processability by reducing viscosity and lowering the gelation temperature. google.com The use of cyclohexanol (B46403) derivatives as end-caps for polyester plasticizers has been shown to enhance stability and reduce migration from the polymer matrix. google.com The addition of such additives is crucial for tailoring the physical properties of polymers for specific applications. nih.govpcc.eu

| Application | Function | Effect on Polymer Properties |

| Monomer Derivative | Building block for polymers | Increases glass transition temperature, enhances thermal stability and mechanical strength. |

| Plasticizer | Increases flexibility and durability | Reduces viscosity, lowers gelation temperature, improves processability. |

Development of Optically Active Compounds and Chiral Auxiliaries

In the field of stereochemistry, a chiral auxiliary is a compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Cyclohexyl-based structures are highly effective as chiral auxiliaries, providing high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com While this compound itself is not a common chiral auxiliary, the development of optically active derivatives is an area of interest. researchgate.net

The synthesis of optically active 4-substituted 2-cyclohexenones, which are valuable intermediates, demonstrates the importance of controlling chirality in cyclohexyl systems. nih.gov The principles used to create these chiral building blocks could be applied to this compound. By resolving the cis and trans isomers and then separating the enantiomers of each, it would be possible to generate optically pure versions of this compound. These chiral derivatives could then be used to direct the stereochemistry of reactions, enabling the synthesis of enantiomerically pure pharmaceuticals and other complex target molecules. sigmaaldrich.com The development of new cyclohexyl-based chiral auxiliaries is an ongoing area of research. consensus.app

Functional Materials and Components

The unique bicyclic structure of this compound offers a versatile platform for the development of advanced functional materials. Through targeted functionalization of its hydroxyl group, derivatives can be synthesized with tailored properties for specific high-performance applications. This section explores the role of this compound and its derivatives in the formulation of specialized lubricants and as components in the synthesis of dyes and pigments.

Lubricants

Esters derived from this compound are emerging as a promising class of synthetic lubricant base oils and additives. The inherent characteristics of the dicyclic structure, combining the flexibility of the cyclohexane (B81311) rings with the reactivity of the alcohol functional group, allow for the synthesis of esters with a desirable balance of properties for lubrication.

The performance of a lubricant is critically dependent on its viscosity, thermal-oxidative stability, and lubricity. Synthetic esters are widely utilized in high-performance lubricants due to their excellent properties in these areas, which can be precisely engineered through the selection of appropriate acid and alcohol precursors. The incorporation of the bulky, saturated 4-cyclohexylcyclohexyl moiety into an ester structure can impart several beneficial characteristics.

Research Findings on Cyclohexyl Ester Lubricants

Studies on various cyclohexyl esters have demonstrated their potential in lubricant formulations. The position of the cyclohexyl group within the ester molecule has been shown to have a strong influence on the viscosity of the liquid crystal esters, indicating that the specific stereochemistry of this compound could be leveraged to fine-tune lubricant rheology.

Derivatives of this compound, particularly its esters, are anticipated to exhibit favorable tribological properties. The ester functionality contributes to the polarity of the lubricant molecules, which enhances their affinity for metal surfaces, forming a protective film that reduces friction and wear. The branched nature of the 4-cyclohexylcyclohexyl group can also contribute to a lower pour point, improving the lubricant's performance at low temperatures.

The synthesis of esters from this compound can be achieved through standard esterification reactions with a variety of carboxylic acids. The choice of the acid component allows for further tailoring of the lubricant's properties. For instance, reaction with long-chain fatty acids can enhance lubricity and biodegradability, while reaction with dicarboxylic acids can lead to the formation of complex esters with high viscosity indices.

| Property | Expected Performance | Rationale |

|---|---|---|

| Viscosity Index | High | The bulky, cyclic structure can restrict conformational changes with temperature, leading to a more stable viscosity. |

| Thermal-Oxidative Stability | Good to Excellent | The saturated alicyclic rings are inherently more resistant to oxidation than unsaturated or aromatic structures. |

| Pour Point | Low | The non-linear, branched nature of the molecule can disrupt crystallization at low temperatures. |

| Lubricity | Good | The polar ester group promotes adhesion to metal surfaces, forming a protective lubricating film. |

Dyes and Pigments

While direct applications of this compound in commercially available dyes and pigments are not extensively documented, its chemical structure presents intriguing possibilities for the synthesis of novel colorants and the functionalization of existing pigment systems. The reactivity of the hydroxyl group allows for its incorporation into various dye structures or for its use as a modifying agent in pigment formulations.

Potential Roles in Dye Synthesis

Azo dyes, which constitute a significant class of synthetic colorants, are formed through the coupling of a diazonium salt with an electron-rich coupling component. Derivatives of this compound, such as its corresponding aniline or phenol (B47542) analogues, could potentially serve as coupling components in the synthesis of novel azo dyes. The bulky, non-polar 4-cyclohexylcyclohexyl group could influence the final dye's solubility, lightfastness, and affinity for certain substrates.

The introduction of the 4-cyclohexylcyclohexyl moiety could also be used to create functional chromophores. These are molecules that possess specific light-absorbing and emitting properties, which are of interest in applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

Functionalization in Pigment Dispersions

The stability of pigment dispersions is crucial for the quality of paints, inks, and coatings. Dispersing agents are often employed to prevent the agglomeration of pigment particles. Esters and ethers derived from this compound could be designed to act as pigment dispersants. The lipophilic 4-cyclohexylcyclohexyl group would provide steric stabilization by adsorbing onto the pigment surface, while a polar head group, introduced through functionalization, would ensure compatibility with the continuous phase of the dispersion.

| Application Area | Derivative Type | Potential Function | Anticipated Benefit |

|---|---|---|---|

| Azo Dye Synthesis | Aniline or Phenol Derivatives | Coupling Component | Modification of color, solubility, and fastness properties. |

| Functional Chromophores | Ester or Ether Derivatives | Core Structural Unit | Development of novel fluorescent materials. |

| Pigment Dispersion | Surfactant-like Derivatives | Dispersing Agent/Stabilizer | Improved stability and performance of pigment-based coatings. |

Environmental and Toxicological Research Perspectives on 4 Cyclohexylcyclohexanol

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical substance describe its movement and transformation in the environment. epa.gov Key parameters in these studies include the soil adsorption coefficient (Koc), which indicates mobility in soil, and various degradation rates (e.g., biodegradation, photolysis) that determine the chemical's persistence. chemsafetypro.compjoes.comecetoc.org For 4-Cyclohexylcyclohexanol, specific experimental data on these parameters, such as its biodegradation half-life or soil adsorption coefficient, are not detailed in the available research.

Generally, substances with a low Koc are considered to have high mobility in soil, increasing the potential for leaching into groundwater. chemsafetypro.com The persistence of a chemical is evaluated by its resistance to degradation processes. pjoes.comnih.gov While comprehensive studies on the environmental fate and transport of this compound are not extensively documented, its classification as an industrial chemical produced in large volumes underscores the importance of understanding its potential environmental pathways. nih.govoup.com

Ecotoxicological Assessments

Ecotoxicological assessments evaluate the effects of chemical substances on aquatic and terrestrial organisms. chemsafetypro.com These assessments typically involve determining endpoints such as the median lethal concentration (LC50) in fish or the median effective concentration (EC50) for immobilization in invertebrates like Daphnia. chemsafetypro.comeuropa.eu

Specific ecotoxicological data, such as LC50 values for this compound in various aquatic species, are not specified in the reviewed literature. However, research on related compounds provides some insight. Studies on a range of alkylcyclohexanones and alkylcyclohexanols have shown that many of these chemicals were toxic to rainbow trout liver slice tissue at high concentrations. oup.com For instance, the related ketone, 4-cyclohexylcyclohexanone (B1606340) (CHCN), was found to be toxic to liver slices at a concentration of –2.7 log M. oup.com For chemicals that induced an estrogenic response, this effect was often observed at concentrations slightly lower than those causing overt toxicity. nih.govoup.comoup.com This suggests a narrow window between the concentrations causing biochemical effects and those resulting in cellular toxicity.

Biochemical Interactions and Estrogenic Activity Research

Research has been conducted to investigate the estrogenic potential of this compound and other alkylcyclohexanols, particularly in aquatic species. nih.govoup.com These industrial chemicals have been examined for their ability to interact with the estrogen receptor (ER) and elicit an estrogenic response. nih.govoup.com Studies using in vitro and ex vivo assays with rainbow trout models have demonstrated that certain para-substituted alkylcyclohexanols, including those with side chains containing three to six carbons, are active. nih.govoup.com

The estrogenic effects of these compounds, while present, are considerably weaker than that of the endogenous hormone estradiol (B170435). oup.com

In vitro receptor binding assays are used to determine the affinity of a chemical for a specific receptor, in this case, the estrogen receptor (ER). nih.gov In competitive binding assays, a test chemical's ability to displace a radiolabeled form of estradiol from the ER is measured. nih.gov

Studies utilizing a rainbow trout hepatic cytosolic estrogen receptor binding assay (cyto rtERαβ) have tested this compound. oup.com The research indicates that while this compound does bind to the estrogen receptor, its binding affinity is low compared to the natural hormone, estradiol. nih.govoup.com The binding affinity of active alkylcyclohexanols relative to estradiol in cytosol was found to be in the range of 0.000029% to 0.0016%. nih.govoup.com

| Compound | Assay System | Relative Binding Affinity (vs. Estradiol) |

|---|---|---|

| Active Alkylcyclohexanols (general range) | Rainbow Trout Cytosolic ER | 0.000029% - 0.0016% |

Vitellogenin (Vtg) is an egg yolk precursor protein whose production in fish is regulated by estrogen. nih.gov The measurement of vitellogenin mRNA (Vtg mRNA) expression in the liver of male or juvenile fish is a sensitive biomarker for exposure to estrogenic substances. nih.gov

An ex vivo rainbow trout liver slice assay has been used to assess the potential of this compound and other related compounds to induce Vtg mRNA expression. oup.comoup.com Research confirmed that chemicals with measurable binding affinities in the receptor assays also caused a significant induction of Vtg mRNA. nih.govoup.comoup.com However, the levels of gene induction were often below the maximum efficacy observed with estradiol and occurred at concentrations approaching toxic levels. oup.comoup.com This indicates that while these compounds can trigger a response at the gene expression level, their estrogenic activity is weak. oup.com

| Assay | Test Organism/System | Finding for Active Alkylcyclohexanols |

|---|---|---|

| Vitellogenin (Vtg) mRNA Expression | Rainbow Trout Liver Slices | Significant induction of Vtg mRNA was observed. |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

Traditional synthesis routes for 4-Cyclohexylcyclohexanol and its analogs can be lengthy and may produce low yields. Emerging research is focused on creating more efficient, environmentally friendly, and industrially scalable synthetic methods. A notable advancement involves a five-step process that utilizes biphenyl (B1667301) as a starting material. google.comgoogle.com This approach is designed to overcome the limitations of previous methods, offering benefits such as milder reaction conditions, higher yields, and improved selectivity. google.comgoogle.com

The key stages of this novel methodology are outlined below:

Friedel-Crafts Acylation: The synthesis begins with the acylation of biphenyl with an acid anhydride (B1165640) or acyl chloride. This reaction introduces a carbonyl group to the biphenyl structure, a crucial first step for further functionalization. google.comnih.gov

Friedel-Crafts Alkylation: Following acylation, an alkyl group is introduced via a second Friedel-Crafts reaction. google.comnih.gov

Reduction: The carbonyl group introduced during acylation is then reduced to a methylene (B1212753) group.

Oxidation: An oxidation step is performed to create a phenol (B47542).

Catalytic Hydrogenation: The final step involves the catalytic hydrogenation of the aromatic rings to yield the saturated dicyclic structure of this compound. google.comgoogle.com This hydrogenation is a critical transformation that defines the final compound.

This synthetic route is highlighted for its operational convenience and its alignment with the principles of green chemistry, making it a promising candidate for industrial application. google.comgoogle.com

Table 1: Overview of a Novel Synthetic Pathway for this compound Derivatives

| Step | Reaction Type | Starting Material | Key Reagents | Product | Advantages |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Biphenyl | Acid Anhydride / Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Acylated Biphenyl | Efficient C-C bond formation. |

| 2 | Friedel-Crafts Alkylation | Acylated Biphenyl | Olefin, Lewis Acid | Alkylated-Acylated Biphenyl | Introduces further carbon framework. |

| 3 | Reduction | Alkylated-Acylated Biphenyl | Reducing Agent | Alkylated Biphenyl | Converts carbonyl to methylene. |

| 4 | Oxidation | Alkylated Biphenyl | Oxidizing Agent | Substituted Phenol | Creates hydroxyl precursor. |

Advanced Characterization Techniques

The complete and accurate structural elucidation of this compound, including its stereoisomers (cis and trans), is fundamental for understanding its properties and potential applications. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecule's connectivity, configuration, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for characterizing organic molecules. ¹H NMR provides information on the chemical environment of hydrogen atoms, allowing researchers to determine the connectivity of the carbon skeleton and the relative stereochemistry of the substituents on the cyclohexane (B81311) rings. aip.orgmdpi.com¹³C NMR complements this by providing a spectrum of the carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to definitively establish the complex proton-proton and proton-carbon correlations within the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating isomers and identifying impurities, confirming the purity of a synthetic batch.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.comcore.ac.uk For this compound, the key feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including the absolute stereochemistry and the conformation of the cyclohexane rings (typically a chair conformation). core.ac.uk

Table 2: Spectroscopic Techniques for the Characterization of this compound

| Technique | Type of Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical environment of protons, spin-spin coupling, stereochemistry. | Distinguishes between axial and equatorial protons; helps determine cis/trans isomerism. |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the 12-carbon skeleton and identifies the carbon bearing the hydroxyl group. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₁₂H₂₂O) and helps identify related impurities. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies the characteristic hydroxyl (-OH) group and C-H bonds of the cyclohexane rings. |

| X-ray Crystallography | Precise 3D structure and molecular packing in a crystal. | Provides definitive proof of stereochemistry and ring conformation for crystalline derivatives. |

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry and drug discovery, aiming to understand how a molecule's chemical structure correlates with its biological activity. core.ac.uknih.govautomate.videodrugdesign.org For a scaffold like this compound, SAR studies would systematically explore how modifications to its structure impact a specific biological outcome, such as binding to a protein target or eliciting a cellular response. The goal is to optimize the lead compound to enhance potency and selectivity while minimizing toxicity. automate.video

Although specific SAR studies on this compound are not widely published, a rational approach to exploring its potential would involve several key modifications:

Substitution on the Cyclohexane Rings: Introducing various substituents (e.g., alkyl, halogen, aryl groups) at different positions on either of the two cyclohexane rings could significantly alter the molecule's size, shape, and lipophilicity, thereby affecting its interaction with a biological target.

Stereochemical Variations: The relative orientation of the two cyclohexane rings and the hydroxyl group (cis vs. trans isomers) can have a profound impact on biological activity. Synthesizing and testing pure stereoisomers is crucial for understanding the optimal three-dimensional arrangement for a desired effect.